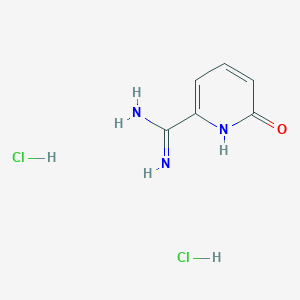
6-Oxo-1,6-dihydropyridine-2-carboximidamide dihydrochloride
Übersicht
Beschreibung
6-Oxo-1,6-dihydropyridine-2-carboximidamide dihydrochloride, also known as ODP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology . It is a white crystalline powder that is soluble in water and ethanol.
Molecular Structure Analysis
The molecular weight of this compound is 210.06 g/mol . The IUPAC name is 6-hydroxypicolinimidamide dihydrochloride .Physical And Chemical Properties Analysis
This compound is a white crystalline powder that is soluble in water and ethanol. The storage temperature is 4 degrees Celsius .Safety and Hazards
The safety information for 6-Oxo-1,6-dihydropyridine-2-carboximidamide dihydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Wirkmechanismus
Target of Action
The primary targets of 6-Oxo-1,6-dihydropyridine-2-carboximidamide dihydrochloride are the Matrix Metalloproteinases (MMPs) . MMPs are a group of enzymes that play a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and cell migration .
Mode of Action
This compound interacts with its targets, the MMPs, by inhibiting their activity . The compound has shown potent and highly selective activity in inhibiting MMP-13 , which is involved in the degradation of collagen in human tissues and is associated with various pathological conditions .
Biochemical Pathways
The inhibition of MMPs by this compound affects the extracellular matrix remodeling pathway . By inhibiting MMP-13, the compound prevents the degradation of collagen, thereby influencing tissue remodeling and cell migration processes .
Pharmacokinetics
As a soluble crystalline powder, it is expected to have good bioavailability.
Result of Action
The molecular effect of this compound’s action is the inhibition of MMP-13 activity . This leads to a decrease in collagen degradation, affecting tissue remodeling and cell migration processes at the cellular level .
Action Environment
It is known that the compound is stable at a storage temperature of 4 degrees celsius.
Biochemische Analyse
Biochemical Properties
6-Oxo-1,6-dihydropyridine-2-carboximidamide dihydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with matrix metalloproteinases (MMPs), specifically MMP 3, MMP 12, and MMP 13 . These interactions are highly selective, with the compound exhibiting potent inhibitory effects on MMP 13. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby preventing their catalytic activity and subsequent degradation of extracellular matrix components.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in the regulation of the extracellular matrix, which in turn impacts cell adhesion, migration, and proliferation . Additionally, this compound can alter cellular metabolism by inhibiting enzymes that play key roles in metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of target enzymes, such as MMPs, and inhibits their activity by blocking substrate access. This inhibition is achieved through the formation of stable enzyme-inhibitor complexes, which prevent the enzymes from catalyzing their respective reactions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the duration of exposure. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in gene expression, which may have implications for cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits selective inhibition of target enzymes with minimal adverse effects. At higher doses, it can induce toxic effects, including cellular toxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy in inhibiting target enzymes plateaus beyond a certain dosage, while the risk of adverse effects increases. These findings highlight the importance of optimizing dosage regimens to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can modulate metabolic flux by inhibiting key enzymes involved in the synthesis and degradation of metabolites . This modulation can lead to changes in metabolite levels, which may have downstream effects on cellular processes and overall metabolic homeostasis. Additionally, this compound can influence the activity of cofactors, such as NAD+ and FAD, which are essential for various enzymatic reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its intracellular accumulation and localization . Once inside the cell, this compound can bind to various intracellular proteins, influencing its distribution and activity. The compound’s localization within specific cellular compartments can affect its interactions with target enzymes and other biomolecules, thereby modulating its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, where it can modulate enzymatic activity and metabolic processes. The precise localization of this compound within the cell is essential for its biochemical and cellular effects.
Eigenschaften
IUPAC Name |
6-oxo-1H-pyridine-2-carboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O.2ClH/c7-6(8)4-2-1-3-5(10)9-4;;/h1-3H,(H3,7,8)(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPNHVLFLGEMBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



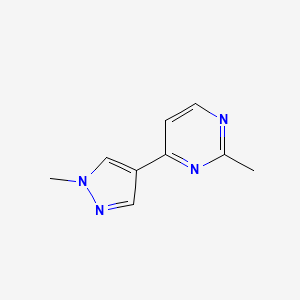

![2-{2-[(methylamino)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-ol dihydrochloride](/img/structure/B1431725.png)

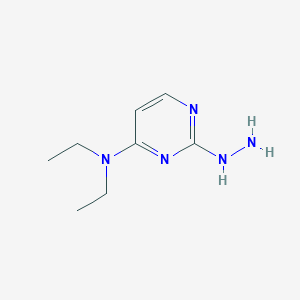
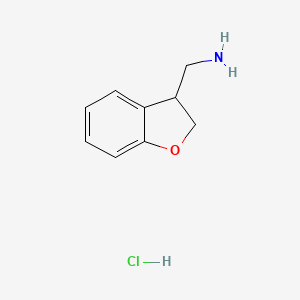
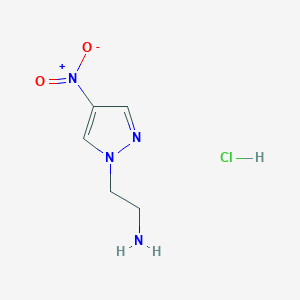
![2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B1431735.png)
![3-ethoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B1431738.png)
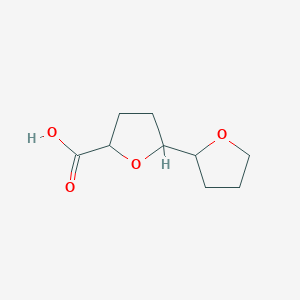
![4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1431741.png)
![{[3-(Trifluoromethyl)phenyl]methyl}hydrazine hydrochloride](/img/structure/B1431742.png)

